molecular formula C8H7BrF2O B12437379 4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene CAS No. 887585-20-8

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene

Cat. No.: B12437379
CAS No.: 887585-20-8
M. Wt: 237.04 g/mol
InChI Key: YBSQDVSUHYQQLV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene is a versatile bifunctional building block prized in medicinal chemistry and materials science for its dual reactive sites. The benzyl bromide moiety serves as a potent electrophile, enabling efficient alkylation reactions with various nucleophiles such as amines, alcohols, and carboxylates to form ethers or amine derivatives . Concurrently, the methoxy and fluorine substituents on the aromatic ring offer unique opportunities for further functionalization via aromatic substitution reactions, allowing researchers to fine-tune electronic properties and molecular geometry . This compound is structurally related to intermediates used in synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies where the difluorobenzene scaffold is prevalent . As a key intermediate, it facilitates the construction of more complex molecular architectures. The compound requires strict cold-chain transportation and storage in a freezer under an inert atmosphere to maintain stability and purity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safety protocols, as benzyl bromides are typically classified as hazardous, causing severe skin burns and eye damage .

Properties

CAS No.

887585-20-8

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

5-(bromomethyl)-1,2-difluoro-3-methoxybenzene

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3

InChI Key

YBSQDVSUHYQQLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CBr)F)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Sequential Aromatic Substitution

Benzylation and Methoxylation of 3,4-Difluorophenol

The foundational route begins with 3,4-difluorophenol, which undergoes benzylation using benzyl bromide in a 2-butanone/water biphasic system. Tetrabutylammonium bromide catalyzes this phase-transfer reaction, achieving 97% conversion to 4-(benzyloxy)-1,2-difluorobenzene at 50°C over 18 hours. Subsequent methoxylation introduces the O-methyl group via potassium tert-butoxide and methanol in a toluene/N-methylpyrrolidone (NMP) solvent mixture (8:2 v/v). This step proceeds at 95°C for 5 hours, yielding 4-(benzyloxy)-1-fluoro-2-methoxybenzene with 97% efficiency.

Table 1: Key Reaction Parameters for Benzylation and Methoxylation
Step Reagents Solvent System Temperature Time Yield
Benzylation Benzyl bromide, NaI, TBAB 2-Butanone/H2O 50°C 18 h 97%
Methoxylation KOtBu, MeOH Toluene/NMP (8:2) 95°C 5 h 97%

Debenzylation and Bromination

Hydrogenolysis of the benzyl group occurs under 30 psi H₂ using palladium-on-carbon (Pd/C) in ethanol, yielding 4-fluoro-3-methoxyphenol (FMP) with 72% recovery after distillation. The critical bromomethylation employs 1-bromomethylcyclopropane in a 2-butanone/water system with sodium iodide, achieving 85–97% conversion to the target compound. Purification via cyclohexane recrystallization elevates final purity to >99%.

Direct Bromination Using Decarboxylative Pathways

Decarboxylative Bromination of Aromatic Acids

A single-step protocol utilizes tetrabutylammonium tribromide (Bu₄NBr₃) to brominate 4-methoxy-3,5-difluorobenzoic acid in acetonitrile at 23°C. This radical-mediated process achieves 94% yield within 16 hours, bypassing intermediate isolation. The reaction mechanism involves in situ generation of bromine radicals, which abstract hydrogen from the methyl group, followed by bromine atom transfer.

Table 2: Comparative Efficiency of Bromination Methods
Method Substrate Brominating Agent Solvent Yield
Multi-Step 4-Fluoro-3-methoxyphenol 1-Bromomethylcyclopropane 2-Butanone 92%
Decarboxylative 4-Methoxy-3,5-difluorobenzoic acid Bu₄NBr₃ MeCN 94%

Alternative Halogen Exchange Approaches

Bromine-Chlorine Exchange in Dichlorobenzenes

Optimization and Yield Analysis

Solvent and Temperature Effects

The toluene/NMP mixture in methoxylation enhances reagent solubility, reducing side reactions like demethylation. Lower temperatures (<95°C) minimize Fries rearrangement, preserving ring integrity. Conversely, decarboxylative bromination benefits from polar aprotic solvents (e.g., MeCN), stabilizing radical intermediates.

Catalytic Systems

Phase-transfer catalysts (e.g., TBAB) accelerate benzylation by shuttling ions between aqueous and organic phases. Palladium catalysts in debenzylation selectively cleave benzyl ethers without affecting methoxy groups, ensuring >95% selectivity.

Comparative Analysis of Synthesis Routes

The multi-step route offers scalability (>100 g batches) but demands rigorous intermediate purification. Decarboxylative bromination, while efficient, requires specialized reagents (Bu₄NBr₃) and exhibits limited substrate tolerance. Halogen exchange methods remain exploratory but could reduce reliance on pre-functionalized substrates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 reactions with various nucleophiles, facilitated by polar aprotic solvents and mild bases. Key examples include:

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldReference
Pyrazole-3-carboxylateKOH, THF, 70°C, 12hAlkylated pyrazole derivative93%
Sodium azideNaN<sub>3</sub>, DMF, 65°C, 6h4-(Azidomethyl)-6-methoxy-1,2-difluorobenzene88–94%
  • Mechanistic Insights :

    • The reaction with pyrazole derivatives proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing bromide .

    • Steric hindrance is minimized due to the linear geometry of the S<sub>N</sub>2 transition state, allowing efficient substitution even in aromatic systems.

Alkylation Reactions

The compound acts as an alkylating agent in the presence of bases, transferring the methyl group to nucleophilic sites:

Table 2: Alkylation Reactions

SubstrateBase/SolventProduct TypeConditionsReference
BenzimidazoleK<sub>2</sub>CO<sub>3</sub>, DMFBenzimidazole benzyl derivativeRT, 8h
  • Key Observations :

    • Reactions in DMF with potassium carbonate yield benzylated heterocycles, demonstrating utility in pharmaceutical intermediate synthesis .

    • The methoxy group’s electron-donating effect slightly deactivates the aromatic ring but does not hinder aliphatic bromomethyl reactivity.

Influence of Substituents on Reactivity

  • Fluorine Atoms :

    • The electron-withdrawing effect of fluorine increases the electrophilicity of the bromomethyl carbon, accelerating S<sub>N</sub>2 reactions.

    • Ortho/para-directing effects are overridden by steric and electronic factors in substitution reactions .

  • Methoxy Group :

    • Stabilizes intermediates through resonance but does not participate directly in reactions under mild conditions.

Reaction Optimization

  • Solvent Effects : DMF enhances reaction rates in azide formation due to its high polarity and ability to stabilize transition states .

  • Temperature : Elevated temperatures (65–70°C) are critical for achieving high yields in S<sub>N</sub>2 reactions without side products .

This compound’s versatility in nucleophilic substitutions and alkylations underscores its importance in organic synthesis, particularly in contexts requiring regioselective functionalization. Experimental data confirm its reliability under optimized conditions, making it a staple in medicinal and materials chemistry.

Scientific Research Applications

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with specific electronic or photophysical properties.

    Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name Substituents Key Reactivity Features
4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene 4-Bromomethyl, 6-Methoxy, 1,2-Difluoro Bromomethyl enables nucleophilic substitution (e.g., alkylation); fluorine directs electrophilic substitution.
4-Bromo-1,2-diaminobenzene () 4-Bromo, 1,2-Diamino Amino groups participate in Schiff base formation, coordination chemistry, or polymerization.
4-(Bromomethyl)benzaldehyde () 4-Bromomethyl, Aldehyde Aldehyde undergoes condensation (e.g., with amines) or oxidation; bromomethyl allows further functionalization.

Key Observations :

  • The methoxy group in the target compound enhances solubility in polar aprotic solvents compared to the less-polar 4-(Bromomethyl)benzaldehyde.
  • Fluorine atoms increase ring electron deficiency, making the target compound less reactive toward electrophilic substitution than 4-Bromo-1,2-diaminobenzene, where amino groups activate the ring.
  • Bromomethyl in all three compounds facilitates cross-coupling or alkylation reactions, but the presence of additional functional groups (e.g., aldehyde or amino) diversifies their applications .

Physical Properties and Stability

Property This compound 4-Bromo-1,2-diaminobenzene 4-(Bromomethyl)benzaldehyde
Molecular Weight (g/mol) ~247 (estimated) 203.03 199.05
Melting Point Not reported (likely low due to substituents) 120–125°C () Not reported
Stability Sensitive to light/moisture (halogens) Air-sensitive (amino groups) Aldehyde prone to oxidation

Notes:

  • The methoxy and fluorine groups in the target compound may lower its melting point compared to the crystalline 4-Bromo-1,2-diaminobenzene.
  • All compounds require storage in inert atmospheres or desiccators to prevent degradation .

Biological Activity

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene (CAS No. 887585-20-8) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H7BrF2O. It features a bromomethyl group, a methoxy group, and two fluorine atoms attached to a benzene ring. These substituents can significantly influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
IUPAC NameThis compound
CAS Number887585-20-8

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus25
Escherichia coli40
Pseudomonas aeruginosa35

The compound demonstrated lower MIC values compared to standard antibiotics such as ceftriaxone, indicating its potential as a novel antimicrobial agent .

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, allowing better penetration into bacterial cells. Additionally, the methoxy group may facilitate hydrogen bonding with target proteins or nucleic acids, further contributing to its biological effects .

Case Studies

A series of experiments conducted on various derivatives of halogenated benzene compounds highlighted the effectiveness of this compound in inhibiting bacterial growth. For instance:

  • Study on Staphylococcus aureus : The compound was tested against multiple strains of MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results with an MIC of 25 µM.
  • Efficacy Against Biofilms : Another study assessed its ability to disrupt biofilm formation in E. coli cultures. The compound reduced biofilm mass by approximately 50% at a concentration of 40 µM.
  • Comparative Analysis : In comparative studies with similar compounds lacking halogen substituents, it was observed that the presence of bromine and fluorine significantly enhanced antimicrobial potency .

Q & A

Q. Handling Considerations :

  • The bromomethyl group is highly reactive, necessitating anhydrous conditions and inert atmospheres (e.g., N₂) during synthesis .
  • Safety protocols mandate PPE (gloves, goggles, lab coats) due to potential skin/eye irritation and respiratory hazards .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous bromomethyl aromatic systems suggest two methodologies:

Electrophilic Bromination :

  • Bromination of a methyl group on a fluorinated aromatic scaffold using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Example: Synthesis of 4-(bromomethyl)-6-methyl-2H-chromen-2-one involved bromination with NBS in CCl₄ .

Multi-Step Functionalization :

  • Methoxy and fluorine groups are introduced via nucleophilic aromatic substitution (e.g., using NaOMe or KF) before bromomethylation .
  • Critical to monitor reaction temperatures (<40°C) to avoid premature degradation of the bromomethyl group .

Q. Optimization Tips :

  • Use TLC or HPLC to track intermediate formation .
  • Purify via column chromatography (silica gel, hexane/EtOAc) to isolate the product .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:
Primary Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, fluorine at C1/C2) .
    • ¹⁹F NMR to resolve fluorine environments .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 237.041) .
  • X-ray Crystallography :
    • For unambiguous structural confirmation, particularly if polymorphism or crystal packing effects are suspected .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Melting point analysis (if crystalline) to compare with literature values .

Advanced: How does the electronic environment of the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The electron-withdrawing effects of adjacent fluorine and methoxy groups significantly modulate reactivity:

  • Activation of the C-Br Bond :
    • Fluorine atoms (at C1/C2) increase electrophilicity at the bromomethyl carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols) .
  • Steric and Electronic Effects :
    • Methoxy at C6 may sterically hinder nucleophilic attack but also donate electron density via resonance, creating a balance between reactivity and stability .

Q. Experimental Validation :

  • Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) under controlled conditions (solvent polarity, temperature) .
  • Computational modeling (DFT) to map charge distribution and transition states .

Advanced: What experimental strategies can address discrepancies in reported synthetic yields or purity levels across studies?

Answer:
Common discrepancies arise from:

  • Reagent Purity : Impure starting materials (e.g., 6-methoxy-1,2-difluorotoluene) reduce yields. Use HPLC-purified precursors .
  • Reaction Conditions : Moisture or oxygen exposure degrades bromomethyl groups. Implement Schlenk techniques or gloveboxes .

Q. Troubleshooting Workflow :

Reproduce Baseline Conditions : Strictly follow documented protocols (e.g., solvent, catalyst loading) .

Systematic Variation : Adjust one parameter (e.g., temperature, stoichiometry) per experiment to identify critical factors.

Cross-Validate Analytics : Compare NMR, MS, and XRD data with literature to confirm structural integrity .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Answer:
Documented Stability Issues :

  • Thermal Degradation : Decomposition observed above 40°C, releasing HBr gas (confirmed by FTIR) .
  • Light Sensitivity : UV exposure accelerates bromine dissociation. Store in amber vials at -20°C .

Q. Degradation Product Identification :

  • HPLC-MS/MS : Monitor for peaks corresponding to debrominated byproducts (e.g., 6-methoxy-1,2-difluorotoluene) .
  • TGA/DSC : Assess thermal decomposition pathways and safe storage thresholds .

Q. Recommendations :

  • Use stabilizers (e.g., BHT) in stock solutions to inhibit radical-mediated degradation .

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